2,3,6-Trichloro-4-(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The starting material of the synthesis process is 4-chloro benzotrifluoride which obtains 3, 4, 5- trichloro benzotrifluoride by halogenating reaction with chlorine, and then 3, 4, 5-trichloro benzotrifluoride and ammonia carry out the amination reaction to synthesize 2, 6-dichloro-4- trifluromethylphenyl aniline .
Molecular Structure Analysis
The molecular formula of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da and the monoisotopic mass is 228.967285 Da .
Physical and Chemical Properties Analysis
The density of “this compound” is 1.532 g/mL at 25°C (lit.) . The melting point is 34-36°C (lit.) and the boiling point is 60-62°C at 1mm Hg (lit.) .
Scientific Research Applications
Synthesis and Structural Properties
Research has explored the synthesis routes involving chloral and substituted anilines, leading to the formation of various intermediates such as 2,2,2-trichloroethylidene anilines. These pathways are critical for understanding the chemical reactions and potential applications of compounds related to 2,3,6-Trichloro-4-(trifluoromethyl)aniline in synthesizing heterocyclic compounds like thiazolidin-4-ones. Such studies offer insights into the chemical behavior and applications of these compounds in designing new materials with specific structural properties (Issac & Tierney, 1996).
Environmental Impact and Genotoxicity
Aniline derivatives, including those related to this compound, have been investigated for their environmental impact and genotoxicity. Studies on aniline and its metabolites have aimed to understand their potential genotoxic effects which could explain carcinogenic activities observed in certain conditions. Such research contributes to assessing the safety and environmental impact of aniline derivatives used in various industrial applications (Bomhard & Herbold, 2005).
Ionic Liquids and Solubility
The interaction of aniline derivatives with ionic liquids has been explored to understand their solubility and phase behavior, which are critical for applications in separation processes and chemical syntheses. Studies focusing on the solubility of aromatic compounds in ionic liquids provide a foundation for utilizing these media in environmentally friendly solvent systems, potentially enhancing the applications of aniline derivatives in green chemistry (Visak et al., 2014).
Degradation and Stability
The stability and degradation pathways of compounds similar to this compound, like nitisinone, have been studied under various conditions. Understanding the stability and identifying degradation products are crucial for assessing the environmental fate and safety of these chemicals. Such studies are important for improving the applications of these compounds in medical treatments and assessing their environmental impact (Barchańska et al., 2019).
Photochromism and Functional Applications
The photochromic behavior of anils, compounds structurally related to aniline derivatives, has been investigated for their potential applications in materials science. The ability of these compounds to exhibit reversible changes in color upon exposure to light opens up avenues for their use in developing smart materials and optical devices. Research in this area highlights the diverse applications of aniline derivatives beyond their traditional uses (Rawat et al., 2015).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Mechanism of Action
Target of Action
The primary targets of 2,3,6-Trichloro-4-(trifluoromethyl)aniline are currently unknown. This compound is a nitrogen-containing substance that may interact with various biological targets
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate these interactions and the resulting changes.
Biochemical Pathways
Given its potential interactions with various biological targets, it may influence multiple pathways
Pharmacokinetics
Its bioavailability may be influenced by these properties, which determine how the compound is absorbed, distributed, metabolized, and excreted in the body . More research is needed to outline these properties and their impact on bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability can be affected by temperature and pH . Additionally, the presence of other substances in the environment may influence its action and efficacy. More research is needed to understand these influences.
Biochemical Analysis
Biochemical Properties
2,3,6-Trichloro-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to potential toxic effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can result in changes in gene expression, leading to altered cellular functions and potentially cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly inhibiting the activity of cytochrome P450 enzymes. This inhibition can lead to the accumulation of toxic metabolites, which can cause cellular damage. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular functions such as proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause severe toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects. High doses can also lead to adverse effects such as oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other cellular components, leading to changes in metabolic flux and metabolite levels. The compound can also affect the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and affect their activity .
Properties
IUPAC Name |
2,3,6-trichloro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOAHTJXJLENGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520169 | |
Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86399-04-4 | |
Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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